Bienvenue dans la boutique en ligne BenchChem!

N-Fmoc-(l-valine-ul-14c)

Specific Activity Uniform Labeling Scintillation Counting Sensitivity

N-Fmoc-(L-valine-ul-14C) (CAS 140663-39-4) is a uniformly carbon-14 labeled, Fmoc-protected L-valine derivative supplied as an ethanol solution at a radioactive concentration of 0.1 mCi/mL. The compound bears the standard 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group on the uniformly 14C-labeled valine skeleton, yielding a molecular formula of C20H21NO4 with a molecular weight of approximately 379.75 Da when accounting for the multi-site 14C incorporation.

Molecular Formula C20H21NO4
Molecular Weight 349.352
CAS No. 140663-39-4
Cat. No. B582841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-(l-valine-ul-14c)
CAS140663-39-4
Molecular FormulaC20H21NO4
Molecular Weight349.352
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+2,2+2,12+2,18+2,19+2
InChIKeyUGNIYGNGCNXHTR-HPUNCZGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-(L-valine-ul-14C) CAS 140663-39-4: Radiolabeled Fmoc-Protected Amino Acid for Quantitative Peptide Synthesis and Metabolic Tracing


N-Fmoc-(L-valine-ul-14C) (CAS 140663-39-4) is a uniformly carbon-14 labeled, Fmoc-protected L-valine derivative supplied as an ethanol solution at a radioactive concentration of 0.1 mCi/mL . The compound bears the standard 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group on the uniformly 14C-labeled valine skeleton, yielding a molecular formula of C20H21NO4 with a molecular weight of approximately 379.75 Da when accounting for the multi-site 14C incorporation . Its specific activity, reported in the range of 150–250 mCi/mmol by American Radiolabeled Chemicals (ARC catalog number 1524), places it among the highest-activity 14C-labeled Fmoc amino acid building blocks commercially available . This compound serves as a direct, drop-in synthon for Fmoc-based solid-phase peptide synthesis (SPPS), enabling precise incorporation of a radioactive valine residue at any desired sequence position without requiring additional protection/deprotection chemistry beyond standard Fmoc-SPPS protocols [1].

Why N-Fmoc-(L-valine-ul-14C) Cannot Be Replaced by Unlabeled Fmoc-Val-OH, Tritiated Analogs, or Free 14C-Valine in Quantitative Workflows


The combination of uniform carbon-14 labeling, Fmoc amino protection, and high specific activity in N-Fmoc-(L-valine-ul-14C) creates a functional triad that no single in-class alternative can replicate . Unlabeled Fmoc-Val-OH (CAS 68858-20-8) lacks the radioactive tracer required for scintillation counting, autoradiography, or accelerator mass spectrometry (AMS)-based quantitation [1]. Free L-Valine-UL-14C (CAS 921-10-8) carries the radiolabel but requires a separate Fmoc-protection step before SPPS use, introducing additional synthetic handling, yield loss, and potential racemization . Tritiated N-Fmoc-L-valine, [3,4-3H] (specific activity 30–60 Ci/mmol) offers higher nominal sensitivity but suffers from documented metabolic lability—tritium exchange with water and loss of label during catabolism—compromising quantitative accuracy in metabolic tracing and in vivo ADME studies [2][3]. Site-specific 14C-labeled valine analogs (e.g., carboxyl-[1-14C] or methyl-[14C]-labeled) provide only a single labeled carbon, limiting specific activity to approximately 50–62 mCi/mmol and making the label vulnerable to complete loss upon decarboxylation [4]. The uniformly labeled architecture of N-Fmoc-(L-valine-ul-14C) addresses all these limitations simultaneously.

N-Fmoc-(L-valine-ul-14C): Head-to-Head Quantitative Evidence for Scientific Selection and Procurement


Specific Activity Superiority: Uniform 14C Labeling Delivers 2.4–4.0× Higher Specific Activity Than Single-Site 14C Analogs

N-Fmoc-(L-valine-ul-14C) achieves a specific activity of 150–250 mCi/mmol because the 14C isotope is distributed across all five carbon atoms of the valine skeleton . In contrast, single-site 14C-labeled valine analogs are fundamentally constrained by the theoretical maximum specific activity of carbon-14, which is 62.4 mCi/mmol per labeled carbon atom [1]. Practically, commercial single-site 14C-labeled Fmoc amino acids such as N-Fmoc-glycine-[1-14C] achieve only 50–60 mCi/mmol , and N-Fmoc-L-valine-[1-14C] (carboxyl-labeled) operates in a comparable range of approximately 45–60 mCi/mmol . This means the uniformly labeled compound provides 2.4× to 4.0× the radioactivity per mole, translating directly to higher detection sensitivity in scintillation counting, shorter autoradiography exposure times, and improved signal-to-noise ratios in AMS-based quantitation without increasing the molar amount of peptide required [1].

Specific Activity Uniform Labeling Scintillation Counting Sensitivity AMS Quantitation

Metabolic Tracing Completeness: Uniform Labeling Prevents Quantitative Loss of Tracer Upon Decarboxylation Versus Carboxyl-Labeled Valine

A critical limitation of carboxyl-[1-14C]-labeled valine is that upon metabolic decarboxylation—a common catabolic fate of branched-chain amino acids—the entire radioactive label is lost as 14CO2, rendering the tracer invisible to subsequent detection [1]. In seminal work by Lerner and Johnson (1971), carboxyl-labeled valine in mouse brain was shown to lose its radioactive portion as 14CO2 when metabolized into compounds other than protein, meaning that radioactivity measurements in downstream metabolites may underestimate true metabolic flux [1]. By contrast, N-Fmoc-(L-valine-ul-14C) carries the 14C label on all five carbon positions (uniform labeling), so any metabolic fragment retaining at least one carbon from the original valine skeleton remains detectable. This property has been exploited in studies of valine catabolism in lactating bovine mammary tissue, garlic root secondary metabolism, and insect hemolymph protein synthesis, where uniformly labeled valine enabled complete tracking of carbon flow into lipids, non-essential amino acids, and CO2 simultaneously [2][3]. Site-specific methyl-labeled valine (as described in US Patent 20060293229A1) was explicitly developed as an alternative for NMR structural studies, not for comprehensive metabolic tracing, precisely because of the limited labeling scope [4].

Metabolic Stability Decarboxylation Resistance Uniform vs. Site-Specific Labeling 14CO2 Loss

Metabolic Stability Advantage of 14C Over Tritium: Fmoc-(Val-UL-14C)-OH Eliminates Tritium Exchange Artifacts in Long-Term ADME and Protein Turnover Studies

The tritiated analog N-FMOC-L-VALINE, [3,4-3H] achieves a specific activity of 30–60 Ci/mmol—approximately 120–400× higher than the 14C version . However, this sensitivity advantage is offset by well-documented metabolic instability. Krauser (2013), in a comprehensive review of label selection for pharmaceutical R&D, identified metabolic lability as the main drawback of tritium labels, noting that strategically selected 3H-labeling positions are required to avoid label loss, and that concerns about tritium washout often lead to a '14C-by-default' approach for conservative ADME programs [1]. Quantitative evidence from Lerner and Johnson (1971) demonstrated that tritiated water constitutes 50% of the total TCA-soluble fraction only 4 minutes after injection of tritiated leucine in mouse brain, with valine-2,3-3H producing considerable (though fewer) labeled metabolic products [2]. The 14C label, being covalently incorporated into the carbon skeleton, is not subject to proton exchange with aqueous biological media, ensuring that radioactivity measurements reflect authentic metabolite concentrations rather than exchanged tritium [1]. For peptides intended for clinical ADME studies where mass balance recovery is a regulatory endpoint, the non-exchangeable nature of the 14C label represents a decisive procurement criterion [3].

14C vs. 3H Comparison Metabolic Lability Tritium Exchange ADME Mass Balance

Fmoc Protection Eliminates Separate Protection Step Required for Free L-Valine-UL-14C in SPPS Workflows

Free L-Valine-UL-14C (CAS 921-10-8, specific activity 150–250 mCi/mmol) is supplied as an aqueous ethanol solution in 0.01 N HCl, requiring a separate Fmoc-protection reaction before it can be used in standard Fmoc-SPPS . This additional synthetic step introduces several risks: (a) radiochemical yield loss during protection, (b) potential racemization at the α-carbon under basic Fmoc-Cl coupling conditions, and (c) the need to purify and characterize the Fmoc-protected product before SPPS, consuming both time and valuable radiolabeled material [1]. N-Fmoc-(L-valine-ul-14C) is supplied ready-to-use for direct loading onto Wang, 2-ClTrt, or other Fmoc-SPPS resins, with the Fmoc group removable under standard 20% piperidine/DMF conditions [2]. The 14C-peptide is then prepared following established SPPS protocols using custom-made glassware for key coupling steps, with the purified 14C-peptide available for further modification [2]. The Fmoc group is acid-stable during TFA-mediated global deprotection/cleavage, providing full orthogonality with side-chain protecting groups . For procurement, this means that one catalog item replaces what would otherwise require two separate purchases (free 14C-valine plus Fmoc-OSu or Fmoc-Cl), associated purification materials, and additional quality control assays.

Solid-Phase Peptide Synthesis Fmoc Chemistry Workflow Efficiency Racemization Risk

Enantiomeric Integrity: L-[U-14C]Valine Starting Material for Fmoc Derivatization Has Documented Enantiomeric Purity Control

The enantiomeric purity of the underlying L-[U-14C]valine used to prepare N-Fmoc-(L-valine-ul-14C) has been the subject of dedicated analytical development. Lefevre (1998) published a validated method for determining the enantiomeric purity of commercial L-[U-14C]valine using sequential dilution with nonradioactive DL-valine, N-dansylation, and resolution by reversed-phase thin-layer chromatography in the presence of σ-cyclodextrin as a chiral mobile phase additive, with detection by liquid scintillation counting [1]. This methodology provides a framework for verifying that the L-configuration is preserved through the Fmoc protection step. In contrast, standard unlabeled Fmoc-Val-OH (CAS 68858-20-8) is routinely characterized by optical rotation ([α]20/D −17±1°, c = 1% in DMF) and HPLC purity (≥98.0%) [2], but radiochemical suppliers of 14C-labeled Fmoc amino acids typically provide additional documentation including dated HPLC radiochromatograms demonstrating radiochemical purity (commonly ≥97% for Moravek MORpure-grade products) . For regulated pharmaceutical development, this traceable quality documentation—linking enantiomeric purity, radiochemical purity, and specific activity in a single certificate of analysis—reduces the analytical burden on the end-user laboratory.

Enantiomeric Purity Chiral Fidelity L-Valine Configuration SPPS Quality Control

Optimal Procurement and Application Scenarios for N-Fmoc-(L-valine-ul-14C) Based on Quantitative Evidence


Synthesis of 14C-Labeled Peptide APIs for Clinical ADME Mass Balance Studies (Phase 0–III)

N-Fmoc-(L-valine-ul-14C) is the preferred building block for incorporating a radiolabeled valine residue into peptide-based investigational medicinal products destined for regulatory ADME studies. The uniform labeling pattern ensures that all valine-derived metabolites—including those arising from decarboxylation, transamination, or side-chain oxidation—retain detectable 14C, enabling comprehensive mass balance recovery that meets the >90% total radioactivity recovery expectation of regulatory guidances [1][2]. The 150–250 mCi/mmol specific activity supports AMS-based microdosing studies where total 14C doses are below 1 μCi, a threshold that often exempts studies from full radioactive dosimetry requirements [3]. The Fmoc protection enables direct SPPS incorporation using established GMP-compatible protocols, with the 14C-peptide being assembled on custom glassware to minimize radioactive waste volumes [4].

Metabolic Flux Analysis and Protein Turnover Studies in Intact Biological Systems

For studies requiring complete carbon-flow tracking through metabolic networks, N-Fmoc-(L-valine-ul-14C) provides the unique advantage of uniform labeling that persists through partial catabolism. Unlike carboxyl-[1-14C]-valine, which loses all detectable signal upon decarboxylation, the uniformly labeled compound enables simultaneous quantification of valine incorporation into protein, lipid, and non-essential amino acid pools, as demonstrated in insect (Glossina morsitans) and plant (garlic root) models [1][2]. The 14C label's 5,730-year half-life eliminates the need for decay correction during long-term turnover studies lasting weeks to months, and its non-exchangeable nature avoids the tritiated-water artifact that complicates interpretation of 3H-based protein synthesis measurements [3]. The Fmoc group is removed during standard SPPS deprotection, yielding the free 14C-valine residue in the final peptide product.

Synthesis of Radiolabeled Peptide Standards for LC-MS/MS Quantitation and Receptor Occupancy Assays

In quantitative proteomics and receptor occupancy studies, a 14C-labeled peptide internal standard synthesized from N-Fmoc-(L-valine-ul-14C) offers a distinct advantage over stable-isotope-labeled (13C, 15N) analogs when the target peptide concentration in biological matrices falls below the MS detection limit. The specific activity of 150–250 mCi/mmol—equivalent to approximately 3.3–5.5 × 10^8 dpm/nmol—enables liquid scintillation counting detection at sub-femtomole levels [1]. This is particularly valuable for receptor occupancy assays where the total receptor number in a tissue sample may be in the low femtomole range. The documented enantiomeric purity of the L-[U-14C]valine starting material ensures that the peptide standard maintains the correct stereochemistry at the valine position, which is critical for accurate measurement of specific binding [2].

High-Sensitivity Autoradiography and Micro-PET/SPECT Imaging Probe Development

For ex vivo autoradiography or micro-imaging applications where spatial resolution of peptide biodistribution is required, the 3.3–5.5 × 10^8 dpm/nmol specific activity of N-Fmoc-(L-valine-ul-14C)-derived peptides translates to shorter film exposure times and improved image contrast compared to single-site 14C-labeled analogs [1]. The metabolic stability of the 14C label—documented in head-to-head comparisons with tritium showing no proton-exchange artifacts—ensures that the autoradiographic signal faithfully represents the tissue distribution of the intact peptide rather than exchanged tritium or tritiated water accumulation [2]. This fidelity is critical for quantitative whole-body autoradiography (QWBA) studies used in preclinical drug distribution assessment. The Fmoc-protected building block format further enables straightforward incorporation of the valine residue at any position within the imaging probe sequence during automated microwave-assisted SPPS [3].

Quote Request

Request a Quote for N-Fmoc-(l-valine-ul-14c)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.